1-(2,4,5-Trimethoxy-benzyl)-piperazine
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Description
1-(2,4,5-Trimethoxy-benzyl)-piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive substance that has been used for recreational purposes due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
- Specific Scientific Field : Chemistry, specifically in oxidation reactions .
- Summary of the Application : “1-(2,4,5-Trimethoxy-benzyl)-piperazine” is used as a model compound in the study of oxidation reactions . It’s particularly used in the study of laccase or laccase-mediator systems .
- Methods of Application or Experimental Procedures : The compound is used in experiments investigating the oxidation of phenolic and non-phenolic compounds by laccase or laccase-mediator systems . The compound, due to its structural features, serves as a model for portions of lignin .
- Results or Outcomes : The study found that laccase does not react directly with “1-(2,4,5-Trimethoxy-benzyl)-piperazine” or its derivatives . This finding contributes to the understanding of the reactivity features of the phenoloxidase laccase .
properties
IUPAC Name |
1-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQVYYQWYPXLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354360 |
Source
|
Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trimethoxy-benzyl)-piperazine | |
CAS RN |
356083-64-2 |
Source
|
Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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